Sch 40853-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18ClNO |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

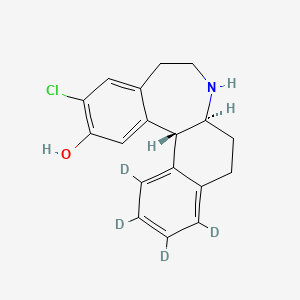

(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |

InChI |

InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1/i1D,2D,3D,4D |

InChI Key |

NVHUFRKDLSFBFZ-OUEBLFPASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])NCCC4=CC(=C(C=C34)O)Cl)[2H])[2H] |

Canonical SMILES |

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Sch 40853-d4: A Search for Non-Existent Data

Despite a comprehensive search of publicly available scientific databases and chemical repositories, no information regarding the chemical structure, properties, or biological activity of a compound designated "Sch 40853-d4" or its non-deuterated form, "Sch 40853," could be located. This suggests that "Sch 40853" may be an internal designation for a compound that was never publicly disclosed by the originating institution, likely Schering-Plough given the "Sch" prefix.

Efforts to identify the compound through searches for its potential chemical properties, synthesis methods, and mechanism of action were equally unsuccessful. The lack of any publicly available data makes it impossible to fulfill the request for an in-depth technical guide.

It is plausible that Sch 40853 was a candidate molecule within a drug discovery program that was either discontinued in early stages or was not pursued for publication. Pharmaceutical and biotechnology companies often synthesize and screen vast libraries of compounds, with only a small fraction ever reaching the public domain through patents or scientific literature. The "-d4" suffix indicates a deuterated form of the parent compound, a common practice in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a molecule in a biological system. However, without information on the parent compound, the significance of this deuterated variant cannot be determined.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult any internal documentation or archives from Schering-Plough (now Merck & Co.) if they have appropriate access. Without such internal records, it is highly improbable that any information on this compound can be retrieved from public sources.

An In-Depth Technical Guide to Sch 40853-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 40853-d4 is the deuterium-labeled form of Sch 40853, a potent and selective antagonist of the dopamine D1 and D5 receptors. Due to the kinetic isotope effect, deuteration can sometimes lead to a slower metabolism of a compound, making it a valuable tool in pharmacokinetic studies. However, the primary application of this compound in research is as an internal standard for the accurate quantification of its non-labeled counterpart, Sch 40853, in biological samples using mass spectrometry-based techniques. Sch 40853 itself is the active metabolite of the clinical-stage drug Ecopipam (SCH 39166), which has been investigated for the treatment of a variety of central nervous system disorders. This guide provides a comprehensive overview of the research applications, mechanism of action, and relevant experimental data and protocols for Sch 40853 and its parent compound, Ecopipam.

Core Research Applications

The research applications of Sch 40853 and its parent compound, Ecopipam, primarily revolve around their selective antagonism of D1-like dopamine receptors. This has led to their investigation in several therapeutic areas:

-

Tourette's Syndrome: Dysregulation of the dopaminergic system is a key hypothesis in the pathophysiology of Tourette's syndrome. As a D1/D5 receptor antagonist, Ecopipam has been evaluated in clinical trials for its ability to reduce the frequency and severity of motor and vocal tics.

-

Schizophrenia: While initial studies explored Ecopipam as a potential antipsychotic, it did not demonstrate efficacy against the positive symptoms of schizophrenia.[1][2] However, some research suggests a potential role in addressing the negative and cognitive symptoms of the disorder.[1]

-

Obesity: The dopamine system is implicated in reward and feeding behaviors. Ecopipam has been studied for its potential to induce weight loss in obese individuals.[3]

Mechanism of Action: D1/D5 Receptor Antagonism

Sch 40853 exerts its pharmacological effects by selectively binding to and blocking the activity of dopamine D1 and D5 receptors, which are G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Sch 40853 modulates downstream signaling cascades involved in neurotransmission.

Dopamine D1/D5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of D1 and D5 receptors and the inhibitory effect of Sch 40853.

Quantitative Data

The following tables summarize key quantitative data for SCH 39166 (Ecopipam) and its active metabolite, Sch 40853.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| SCH 39166 | Dopamine D1 | 3.6 | [4] |

| SCH 39166 | Dopamine D2 | >1000 | |

| SCH 39166 | 5-HT2 | >300 | |

| SCH 39166 | 5-HT1C | 1327 | |

| SCH 23390 | 5-HT1C | 30 |

Table 2: Preclinical Pharmacokinetics in Rats

| Compound | Dose (mg/kg, SC) | Elimination Half-life (plasma) | Elimination Half-life (brain) | Reference |

| SCH 39166 | 0.25 | ~1.5 - 2.5 h | ~1.5 - 2.5 h | |

| SCH 39166 | 2.5 | ~1.5 - 2.5 h | ~1.5 - 2.5 h | |

| SCH 23390 | 0.25 | ~30 min | Slightly slower than plasma |

Table 3: Clinical Efficacy in Tourette's Syndrome (Phase 3 Trial)

| Treatment Group | Relapse Rate | p-value | Hazard Ratio | Reference |

| Ecopipam (pediatric) | 41.9% | 0.0084 | 0.5 | |

| Placebo (pediatric) | 68.1% | |||

| Ecopipam (pediatric & adult) | 41.2% | 0.0050 | 0.5 | |

| Placebo (pediatric & adult) | 67.9% |

Table 4: Clinical Efficacy in Obesity (Phase 2 Trial)

| Treatment Group (100mg daily) | % Subjects with ≥5% Weight Loss (12 weeks) | p-value | Reference |

| Ecopipam | 26% | <0.01 | |

| Placebo | 6% |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments involving Sch 40853 and its parent compound.

Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Sch 40853) to dopamine D1 receptors.

Materials:

-

Cell membranes expressing human dopamine D1 receptors

-

Radioligand (e.g., [3H]SCH 23390)

-

Test compound (Sch 40853)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the effect of a D1 receptor antagonist (e.g., Sch 40853) on dopamine-stimulated cAMP production.

Materials:

-

Cells expressing dopamine D1 receptors (e.g., CHO or HEK293 cells)

-

Dopamine

-

Test compound (Sch 40853)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and reagents

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with the test compound at various concentrations or vehicle for a specified time.

-

Add a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80) for a defined period.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the IC50 of the antagonist.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a D1 receptor antagonist like SCH 39166.

Conclusion

This compound serves as an essential analytical tool for the precise quantification of its active counterpart, Sch 40853. The research surrounding Sch 40853 and its parent compound, Ecopipam, has provided valuable insights into the role of the dopamine D1/D5 receptor system in various neuropsychiatric and metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in further exploring the therapeutic potential of selective D1/D5 receptor antagonists. Continued investigation into the nuanced roles of these receptors may pave the way for novel treatments for conditions with significant unmet medical needs.

References

- 1. Differential effects of the D1-DA receptor antagonist SCH39166 on positive and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lack of apparent antipsychotic effect of the D1-dopamine receptor antagonist SCH39166 in acutely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Loratadine-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Loratadine-d4 as an internal standard in bioanalytical method development. It is designed to offer a comprehensive resource for professionals in drug metabolism, pharmacokinetics, and clinical pharmacology who are engaged in the quantitative analysis of loratadine in biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of loratadine-d4 is isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification. IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, loratadine-d4, to the sample. This "spike" serves as an internal standard that is chemically identical to the analyte of interest (loratadine) but has a different mass due to the incorporation of deuterium atoms.[1][2][3][4]

The key advantage of this approach is that the deuterated internal standard behaves nearly identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, it is possible to correct for variability and loss at virtually every step of the analysis. This normalization is crucial for achieving the high accuracy and precision required in regulated bioanalysis.

Mechanism of Action as an Internal Standard

Loratadine-d4, a stable isotope-labeled version of loratadine, is the ideal internal standard for the quantitative analysis of loratadine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its ability to mimic the behavior of the unlabeled loratadine during sample preparation and analysis, thereby compensating for potential sources of error.

Key aspects of its mechanism of action include:

-

Co-elution: Loratadine-d4 is designed to have the same chromatographic retention time as loratadine, meaning they elute from the liquid chromatography column at the same time. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source at the same moment.

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to inaccurate quantification. Because loratadine-d4 co-elutes with loratadine, any matrix-induced suppression or enhancement of the signal will affect both compounds proportionally. The ratio of their signals, therefore, remains constant, leading to an accurate determination of the analyte concentration.

-

Compensation for Sample Preparation Variability: During sample processing, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Since loratadine-d4 has virtually identical chemical and physical properties to loratadine, it will be lost in the same proportion. This allows the final concentration calculation, based on the analyte-to-internal standard ratio, to be independent of the absolute recovery.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a stable isotope-labeled internal standard like loratadine-d4 significantly improves the precision and accuracy of the bioanalytical method.

Experimental Protocol: Quantification of Loratadine in Human Plasma

The following is a representative experimental protocol for the quantification of loratadine in human plasma using a deuterated internal standard, adapted from validated LC-MS/MS methods.

Materials and Reagents

-

Loratadine reference standard

-

Loratadine-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant)

-

Water (deionized)

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of loratadine-d4 working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 90% B over 2.5 min, hold for 1 min, return to 20% B and equilibrate for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6410B) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Loratadine: m/z 383.2 → 337.2; Loratadine-d4: m/z 387.2 → 341.2 |

| Fragmentor Voltage | 140 V |

| Collision Energy | 25 eV |

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data from a validated bioanalytical method for loratadine.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Loratadine | 0.1 - 100 | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | ≤ 15 | ± 20 | ≤ 15 | ± 20 |

| LQC | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| MQC | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| HQC | 80 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for loratadine quantification.

Principle of Internal Standard Correction

Caption: Correction principle of an internal standard.

Loratadine Anti-Inflammatory Signaling Pathway

Caption: Loratadine's anti-inflammatory signaling pathways.

Conclusion

Loratadine-d4 serves as the gold standard internal standard for the bioanalysis of loratadine. Its use, grounded in the principles of isotope dilution mass spectrometry, is essential for developing robust, accurate, and precise quantitative methods. This technical guide has provided the core principles, a detailed experimental protocol, representative data, and visual diagrams to aid researchers, scientists, and drug development professionals in the successful application of loratadine-d4 in their analytical workflows. The understanding and proper implementation of these principles are paramount for generating high-quality data in regulated drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Loratadine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Loratadine-d4, a deuterated isotopologue of the second-generation antihistamine, Loratadine. Loratadine-d4 is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This document details a plausible synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and spectral data in a structured format. The guide is intended to be a valuable resource for researchers and professionals involved in drug development and analysis.

Introduction

Loratadine is a potent, long-acting, non-sedating tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors.[1] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The deuterated analog, Loratadine-d4, is of significant interest in the pharmaceutical industry, primarily for its application as an internal standard in bioanalytical assays. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological matrices by mass spectrometry, without altering the compound's chemical properties.[2] This guide will delve into the synthetic pathway and the analytical techniques employed to verify the identity, purity, and isotopic enrichment of Loratadine-d4.

Synthesis of Loratadine-d4

The synthesis of Loratadine-d4 involves the preparation of the core tricyclic structure of Loratadine followed by the introduction of deuterium atoms. Based on the formal name, 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid, ethyl ester, the deuterium atoms are located on the piperidine ring. A plausible synthetic approach would involve the synthesis of a deuterated piperidine precursor, which is then incorporated into the final Loratadine structure.

Proposed Synthetic Pathway

A general synthesis of Loratadine can be adapted for the introduction of deuterium. One common route to Loratadine involves the McMurry reaction.[4] To synthesize Loratadine-d4, a deuterated piperidone precursor would be required.

The logical workflow for the synthesis is depicted below:

Caption: Proposed synthetic workflow for Loratadine-d4.

Experimental Protocols

Step 1: Synthesis of Piperidin-4-one-d4 (Deuterated Precursor)

A common method for deuterium exchange at the α-positions to a carbonyl group is through acid or base-catalyzed enolization in the presence of a deuterium source, such as D₂O.

-

Materials: Piperidin-4-one hydrochloride, Sodium deuteroxide (NaOD) in D₂O, Deuterium oxide (D₂O).

-

Procedure:

-

Piperidin-4-one hydrochloride is dissolved in a solution of NaOD in D₂O.

-

The mixture is stirred at an elevated temperature (e.g., 50-70 °C) for a specified period to allow for complete deuterium exchange at the α-positions (C3 and C5).

-

The reaction progress is monitored by ¹H NMR by observing the disappearance of the proton signals at the C3 and C5 positions.

-

Upon completion, the reaction mixture is cooled and the pH is adjusted to neutral with DCl in D₂O.

-

The product, Piperidin-4-one-d4, is extracted with a suitable organic solvent and purified.

-

Step 2: Synthesis of Loratadine-d4

This part of the synthesis would follow a modified procedure for unlabeled Loratadine, utilizing the deuterated precursor.

-

Materials: Piperidin-4-one-d4, Di-tert-butyl dicarbonate (Boc₂O), 8-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, Titanium(IV) chloride, Zinc powder, Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Ethyl chloroformate, Triethylamine.

-

Procedure:

-

N-protection: Piperidin-4-one-d4 is reacted with Boc₂O to protect the nitrogen atom, yielding N-Boc-piperidin-4-one-d4.

-

McMurry Reaction: The N-Boc-piperidin-4-one-d4 and 8-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one are coupled via a McMurry reaction using a low-valent titanium reagent generated in situ from TiCl₄ and Zn powder in refluxing THF.

-

Deprotection: The resulting Boc-protected intermediate is deprotected using an acid such as TFA.

-

Final Step: The deprotected intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to yield Loratadine-d4.

-

Purification: The final product is purified by column chromatography or recrystallization.

-

Characterization of Loratadine-d4

A comprehensive characterization of Loratadine-d4 is essential to confirm its chemical structure, purity, and isotopic enrichment. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The physicochemical properties of Loratadine-d4 are expected to be very similar to those of unlabeled Loratadine.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉D₄ClN₂O₂ | |

| Molecular Weight | 386.91 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 134-136 °C (for Loratadine) | |

| Solubility | Soluble in acetone, alcohol, and chloroform; insoluble in water. | |

| pKa | 4.27 (Predicted for Loratadine) |

Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of Loratadine-d4 and determining its isotopic enrichment.

-

Expected Molecular Ion: The molecular ion peak ([M+H]⁺) for Loratadine-d4 is expected at m/z 387.9, which is 4 mass units higher than that of unlabeled Loratadine (m/z 383.9).

-

Isotopic Enrichment: The isotopic purity can be determined by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

-

Fragmentation Pattern: The fragmentation pattern of Loratadine-d4 in MS/MS would be similar to that of Loratadine, with shifts in fragment masses containing the deuterated piperidine ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of Loratadine-d4, the signals corresponding to the protons at the 3 and 5 positions of the piperidine ring will be absent or significantly reduced in intensity. The remaining proton signals of the Loratadine molecule would be present.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon skeleton of Loratadine. The signals for the deuterated carbons (C3 and C5 of the piperidine ring) will be observed as multiplets with reduced intensity due to C-D coupling.

-

²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the piperidine ring.

¹H NMR Spectral Data for Loratadine (for comparison)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.25 | t | -OCH₂CH ₃ |

| 2.50-2.70 | m | Piperidine protons |

| 2.90-3.10 | m | -CH ₂-CH ₂- (dihydrobenzo) |

| 3.50-3.70 | m | Piperidine protons |

| 4.15 | q | -OCH ₂CH₃ |

| 7.00-7.40 | m | Aromatic protons |

| 8.30 | d | Pyridine proton |

Note: The exact chemical shifts can vary depending on the solvent and instrument.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Loratadine-d4 will be very similar to that of Loratadine, as the introduction of deuterium atoms results in only minor shifts in vibrational frequencies. The characteristic absorption bands for the functional groups of Loratadine will be present.

Characteristic FTIR Peaks for Loratadine

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretching (urethane) |

| ~1560 | C=C stretching (aromatic) |

| ~1230 | C-O stretching (ester) |

| ~1000 | C-Cl stretching |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of Loratadine-d4.

Typical HPLC Method for Loratadine Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) |

| Detection | UV at ~280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: The retention time of Loratadine-d4 is expected to be nearly identical to that of Loratadine under the same chromatographic conditions.

Experimental Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of Loratadine-d4.

Characterization Workflow

Caption: Workflow for the comprehensive characterization of Loratadine-d4.

Conclusion

References

Deuterated Loratadine: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated loratadine. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of loratadine can be altered, potentially leading to improved pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support research and development in this area.

Physicochemical Properties

Table 1: General Physicochemical Properties

| Property | Loratadine | Deuterated Loratadine (d4) | Deuterated Loratadine (d5) |

| Molecular Formula | C₂₂H₂₃ClN₂O₂[1] | C₂₂H₁₉D₄ClN₂O₂[2] | C₂₂H₁₈D₅ClN₂O₂[3] |

| Molecular Weight | 382.89 g/mol [1] | 386.91 g/mol [4] | 387.914 g/mol |

| Appearance | White to off-white powder | Solid | Solid |

Table 2: Solubility and Partitioning

| Property | Loratadine | Deuterated Loratadine (d4) | Deuterated Loratadine (d5) |

| Water Solubility | Insoluble | Not explicitly stated, expected to be similar to loratadine. | Not explicitly stated, expected to be similar to loratadine. |

| Solubility in Organic Solvents | Very soluble in acetone, alcohol, and chloroform. | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml). | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml). |

| Predicted LogP | 5.2 | 5.2 | 5.2 |

Table 3: Thermal and Acid-Base Properties

| Property | Loratadine | Deuterated Loratadine |

| Melting Point | 134-136 °C | Not experimentally determined in available literature. Expected to be very similar to loratadine. |

| Boiling Point (Predicted) | 531.3 °C at 760 mmHg | Not experimentally determined in available literature. Expected to be very similar to loratadine. |

| pKa | 5.25 | Not experimentally determined in available literature. Expected to be very similar to loratadine. |

Experimental Protocols

Synthesis of Deuterated Loratadine

While a specific, detailed protocol for the synthesis of various deuterated forms of loratadine is proprietary to manufacturers, a general approach can be inferred from the known synthesis of loratadine and standard deuteration techniques. One common strategy involves the use of deuterated starting materials or reagents. For instance, to synthesize loratadine-d5 on the ethyl group, one could employ ethyl-d5 chloroformate in the final step of the synthesis.

A general synthetic route for loratadine involves the reaction of 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzocyclohepta[1,2-b]pyridine with ethyl chloroformate. To produce ethyl-d5 loratadine, the protocol would be modified as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzocyclohepta[1,2-b]pyridine and a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent such as toluene.

-

Addition of Deuterated Reagent: Under an inert atmosphere (e.g., nitrogen), slowly add ethyl-d5-chloroformate to the reaction mixture at a controlled temperature (e.g., 60-65°C).

-

Reaction Monitoring: Stir the mixture for a defined period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 70-75°C) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Adjust the pH to 5.0-5.5 with an acid (e.g., hydrochloric acid).

-

Extraction and Purification: Separate the organic phase, wash with water, and remove the solvent under reduced pressure. The resulting residue can be purified by crystallization from a suitable solvent like acetonitrile to yield the final deuterated loratadine product.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common and straightforward method for its determination is the capillary method.

-

Sample Preparation: Ensure the deuterated loratadine sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to approximately 1°C/min to allow for accurate observation.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a widely used and accurate method for pKa determination.

-

Sample Preparation: Prepare a solution of deuterated loratadine of a known concentration (e.g., 1 mM) in a suitable solvent, which may be an aqueous buffer or a co-solvent system if the compound has low water solubility.

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For a basic substance like loratadine, titration with an acid is appropriate.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve. For more accurate results, the derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point. The experiment should be repeated multiple times to ensure reproducibility.

Signaling Pathway and Mechanism of Action

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors. Deuteration of the molecule does not alter its fundamental mechanism of action. The primary effect of loratadine is to block the actions of histamine, a key mediator in allergic reactions.

Caption: Histamine H1 Receptor Signaling and Loratadine's Mechanism of Action.

Pharmacokinetics and the Impact of Deuteration

Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily to desloratadine, which is its major active metabolite. Desloratadine is more potent than loratadine itself.

The strategic placement of deuterium at sites of metabolic oxidation can slow down the rate of metabolism. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more difficult to break by metabolic enzymes, such as cytochrome P450, compared to a carbon-hydrogen (C-H) bond.

Expected Effects of Deuteration on Loratadine Pharmacokinetics:

-

Reduced Rate of Metabolism: Slower conversion of deuterated loratadine to its metabolites, including deuterated desloratadine.

-

Increased Parent Drug Exposure: Higher plasma concentrations (Cmax) and area under the curve (AUC) of the parent deuterated loratadine.

-

Longer Half-Life: A prolonged elimination half-life (t½) of the parent drug.

-

Altered Metabolite Profile: Potentially a different ratio of various metabolites compared to the non-deuterated drug.

The following workflow illustrates a typical experimental design for a comparative pharmacokinetic study.

Caption: Workflow for a Comparative Pharmacokinetic Study.

Conclusion

Deuteration of loratadine offers a promising strategy to modulate its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and therapeutic effect. This technical guide provides a foundational understanding of the physical and chemical properties of deuterated loratadine, along with standardized methodologies for its synthesis and characterization. The provided diagrams of the histamine H1 receptor signaling pathway and a comparative pharmacokinetic study workflow serve as valuable tools for researchers in the field of drug development. Further experimental studies are warranted to fully elucidate the specific quantitative differences in the physicochemical and pharmacokinetic properties between loratadine and its deuterated analogs.

References

Deconstructing the Loratadine-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Loratadine-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for its intended use in quantitative analytical methods. This guide offers an in-depth interpretation of a typical Loratadine-d4 CoA, detailing the experimental protocols behind the data and illustrating the logical flow of quality control assessment.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound such as Loratadine-d4, the CoA is indispensable for ensuring the accuracy and reliability of bioanalytical and pharmacokinetic studies.[1][2] Loratadine-d4 is primarily used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of Loratadine.[3][4]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Loratadine-d4 Certificate of Analysis. This data is a composite representation based on publicly available information and common pharmaceutical quality control practices.

Table 1: Identification and Physical Properties

| Test | Specification | Result |

| Appearance | Light beige solid | Conforms |

| Melting Point | >123°C (decomposition) | Conforms |

| Solubility | Chloroform (slightly), Methanol (slightly) | Conforms |

Table 2: Identity and Purity

| Test | Method | Specification | Result |

| Identification (¹H-NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Identification (MS) | Mass Spectrometry | Conforms to structure | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₄) | Conforms |

Table 3: Impurities and Residuals

| Test | Method | Specification | Result |

| Related Substances (HPLC) | High-Performance Liquid Chromatography | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Individual Impurity: < 0.1%Total Impurities: 0.2% |

| Residual Solvents | Gas Chromatography (GC-HS) | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Heavy Metals | Inductively Coupled Plasma (ICP-MS) | ≤ 20 ppm | < 10 ppm |

Table 4: Elemental Analysis

| Element | Specification | Result |

| Carbon | 68.12% | 68.29% |

| Hydrogen (including Deuterium) | As per structure | Conforms |

| Nitrogen | 7.05% | 7.24% |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying any impurities.[5]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase column, such as a C18 or C8, is typically employed. For instance, a SymmetryShield RP8 column has been shown to be effective.

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the buffer is a critical parameter for achieving good separation. A gradient elution may be used to separate impurities with a wide range of polarities.

-

Detection: UV detection is typically performed at a wavelength where Loratadine and its potential impurities have significant absorbance, for example, 244 nm.

-

Procedure: A solution of Loratadine-d4 is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded.

-

Calculation: The purity is calculated by dividing the peak area of Loratadine-d4 by the total area of all peaks and multiplying by 100%. The levels of individual and total impurities are also determined based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identification and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used for confirming the molecular weight of a compound and determining its isotopic distribution.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Loratadine.

-

Procedure: A dilute solution of Loratadine-d4 is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Interpretation:

-

Identification: The observed molecular ion peak should correspond to the theoretical molecular weight of Loratadine-d4 (C₂₂H₁₉D₄ClN₂O₂), which is approximately 386.91 g/mol .

-

Isotopic Enrichment: The mass spectrum will show a distribution of ions corresponding to different deuterated forms (d₀, d₁, d₂, d₃, d₄). The percentage of the desired d₄ form is calculated from the relative intensities of these peaks. A specification of ≥99% deuterated forms (d₁-d₄) is common.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Identification

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used.

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different hydrogen atoms in the molecule.

-

Data Interpretation: The chemical shifts, integration values, and splitting patterns of the signals in the ¹H-NMR spectrum should be consistent with the known structure of Loratadine. The reduced signal intensity at the positions of deuterium incorporation confirms the isotopic labeling.

Gas Chromatography with Headspace Analysis (GC-HS) for Residual Solvents

This method is used to identify and quantify volatile organic compounds that may be left over from the manufacturing process. The United States Pharmacopeia (USP) chapter <467> provides guidelines for this analysis.

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Procedure: The Loratadine-d4 sample is placed in a sealed headspace vial and heated. The volatile solvents in the sample partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC.

-

Data Analysis: The retention times of any detected peaks are compared to those of known solvent standards to identify the residual solvents. The peak areas are used to quantify the concentration of each solvent, which must be below the limits specified in USP <467>.

Karl Fischer Titration for Water Content

This is a classic and highly accurate method for determining the water content in a sample.

-

Instrumentation: An automated Karl Fischer titrator.

-

Procedure: A known amount of the Loratadine-d4 sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The amount of water in the sample is calculated based on the volume of titrant used.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for the quality control analysis of Loratadine-d4 and the logical relationship for batch release.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. ロラタジン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Sch 40853-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to determining the isotopic purity of Sch 40853-d4, a deuterated analog of the investigative compound Sch 40853. The accurate assessment of isotopic enrichment is critical for its application in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by assessing the distribution of isotopic variants. This is crucial to ensure the reliability of studies utilizing this labeled compound, as the presence of unlabeled (d0) or partially labeled species can interfere with analytical measurements. The primary technique for this analysis is high-resolution mass spectrometry.

Table 1: Isotopic Distribution of this compound

| Isotopic Species | Relative Abundance (%) |

| d4 (fully deuterated) | 99.2% |

| d3 | 0.6% |

| d2 | 0.1% |

| d1 | <0.1% |

| d0 (unlabeled) | <0.1% |

| Isotopic Purity (d4) | >99% |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a standard method for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Materials and Reagents

-

This compound reference standard

-

Sch 40853 reference standard (unlabeled)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2.2. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of acetonitrile and water.

2.3. Chromatographic Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

2.4. Mass Spectrometry Conditions

-

Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan MS to identify parent ions, followed by product ion scans (MS/MS) to confirm identity.

-

Precursor Ions (M+H)+: Monitor for the exact masses of d0, d1, d2, d3, and d4 species of Sch 40853.

-

Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their respective extracted ion chromatograms.

Visualized Workflow and Pathways

3.1. Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

This guide provides a foundational understanding of the processes involved in verifying the isotopic purity of this compound. For specific batch analyses, always refer to the Certificate of Analysis provided by the manufacturer.

Loratadine-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Suppliers, Specifications, and Analytical Methodologies

This technical guide provides a comprehensive overview of Loratadine-d4, a deuterated internal standard crucial for the accurate quantification of loratadine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, detailed chemical and physical specifications, and representative analytical methodologies.

Introduction to Loratadine-d4

Loratadine-d4 is a stable isotope-labeled version of loratadine, a potent and selective peripheral histamine H1-receptor antagonist.[1] Its primary application is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments, where it is used for the quantification of loratadine by mass spectrometry.[2] The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled parent drug without significantly altering its chemical properties.

Reputable Suppliers of Loratadine-d4

A number of reputable suppliers provide Loratadine-d4 for research and development purposes. The following table summarizes some of the key suppliers and the information they provide.

| Supplier | Website | Available Information |

| Cayman Chemical | --INVALID-LINK-- | Technical Information, Certificate of Analysis (batch specific)[2] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Certificate of Analysis (lot specific)[3] |

| VIVAN Life Sciences | --INVALID-LINK-- | CoA, MASS, NMR and HPLC data provided with compounds[4] |

| Simson Pharma Limited | --INVALID-LINK-- | Certificate of Analysis provided with every compound |

| Clearsynth | --INVALID-LINK-- | Certificate of Analysis provided |

| LGC Standards | --INVALID-LINK-- | Purity and isotopic enrichment information available |

| MedchemExpress | --INVALID-LINK-- | Data Sheet and Handling Instructions available |

| Pharmaffiliates | --INVALID-LINK-- | Catalogue number and basic molecular information listed |

| BOC Sciences | --INVALID-LINK-- | Purity information by HPLC and atom % D available |

Chemical and Physical Specifications

The following tables summarize the key chemical and physical properties of Loratadine-d4 as reported by various suppliers and chemical databases.

Table 1: General Chemical Information

| Parameter | Value | Source(s) |

| IUPAC Name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylate | |

| Synonyms | 4-(8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d4, Ethyl Ester | |

| CAS Number | 2748435-73-4, 381727-27-1 | |

| Molecular Formula | C₂₂H₁₉D₄ClN₂O₂ | |

| Molecular Weight | ~386.91 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Solid | |

| Purity | ≥98% (Chemical Purity), ≥95% (HPLC) | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄), 99 atom % D | |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | |

| Storage Conditions | 2-8°C, -20°C |

Experimental Protocols: Quality Assessment of Loratadine-d4

The quality and purity of Loratadine-d4 are critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the substance.

Representative HPLC Method for Purity Analysis

While specific protocols are often proprietary to the supplier, a general method for the analysis of loratadine and its related substances can be adapted for Loratadine-d4. The following is a representative HPLC method based on published literature for loratadine analysis.

Objective: To determine the chemical purity of Loratadine-d4 by identifying and quantifying any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | SymmetryShield™ RP8 or similar C8/C18 column |

| Mobile Phase | Methanol and 10 mM H₃PO₄ buffer (pH adjusted to 7.00 with triethylamine) in a gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 244 nm |

| Column Temperature | 35-40°C |

Procedure:

-

Standard Preparation: Prepare a standard solution of Loratadine-d4 in the mobile phase at a known concentration.

-

Sample Preparation: Prepare a solution of the Loratadine-d4 sample to be tested in the mobile phase.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Compare the chromatogram of the sample to that of the standard. Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main Loratadine-d4 peak.

Visualizing Key Processes

To further aid in the understanding of the application and quality control of Loratadine-d4, the following diagrams have been generated using the DOT language.

References

Loratadine-d4: A Technical Overview for Researchers

This guide provides an in-depth look at Loratadine-d4, the deuterated analog of the second-generation antihistamine, Loratadine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

General Information and Identification

Loratadine-d4 is a deuterium-labeled version of Loratadine, a potent and selective peripheral histamine H1-receptor inverse agonist.[1][2] Due to the incorporation of stable heavy isotopes, Loratadine-d4 serves as an ideal internal standard for the quantification of Loratadine in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

It is important to note that multiple CAS numbers exist for deuterated Loratadine, likely corresponding to different deuteration patterns on the molecule. The most commonly cited variants are:

-

CAS Number 381727-27-1 : Often referred to generally as Loratadine-d4.[4]

-

CAS Number 2748435-73-4 : Specifically named as Loratadine-d4 (piperidinylidene-3,3,5,5-d4), indicating the position of the four deuterium atoms.

Researchers should verify the specific deuteration pattern and corresponding CAS number from the supplier to ensure suitability for their application.

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for Loratadine-d4 and its non-labeled parent compound, Loratadine.

Table 1: Physicochemical Properties of Loratadine-d4

| Property | Value | Reference |

|---|---|---|

| CAS Number | 381727-27-1 or 2748435-73-4 | |

| Molecular Formula | C₂₂H₁₉D₄ClN₂O₂ | |

| Molecular Weight | ~386.91 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% Chemical Purity; ≥99% Deuterated Forms |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Pharmacological Data for Loratadine (Parent Compound)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Ki (H1 Receptor) | 35 nM | Inhibitor constant for the peripheral histamine H1 receptor. | |

| IC₅₀ (Leukotriene C₄) | 8 µM | Half-maximal inhibitory concentration for the release of leukotriene C₄ from rodent mast cells. | |

| IC₅₀ (Histamine) | 11 µM | Half-maximal inhibitory concentration for the release of histamine from rodent mast cells. |

| ED₅₀ | 0.40 mg/kg | Effective dose for 50% inhibition of allergic bronchospasm in guinea pigs. | |

Mechanism of Action

Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms. Loratadine competitively blocks these receptors, preventing histamine binding and mitigating symptoms like edema, flushing, and itching.

Additionally, at higher concentrations, Loratadine can inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells and basophils. Some research also indicates that Loratadine can inhibit the NF-kB signaling pathway by binding to and interfering with Syk and Src proteins, suggesting anti-inflammatory properties beyond H1-receptor antagonism.

Experimental Protocols

The synthesis of Loratadine-d4 would follow similar principles to that of Loratadine, using deuterated starting materials at the appropriate step. A common industrial route starts with 2-cyano-3-methylpyridine and involves several key transformations.

Methodology:

-

Ritter Reaction: 2-cyano-3-methylpyridine is reacted with a tertiary alcohol (e.g., tert-butanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form an amide intermediate.

-

Condensation: The resulting amide is condensed with an m-chlorobenzyl chloride derivative.

-

Deprotection & Grignard Reaction: The protecting group is removed, followed by a Grignard reaction. For Loratadine-d4, a deuterated Grignard reagent derived from a deuterated piperidine precursor would be introduced at this stage.

-

Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to form the core tricyclic structure.

-

N-Carbethoxylation: The final step involves the reaction of the tricyclic piperidinylidene intermediate with ethyl chloroformate to yield Loratadine.

Note: This is a generalized pathway. Specific reaction conditions, catalysts, and purification methods may vary significantly based on the chosen synthetic route.

Loratadine-d4 is used as an internal standard for the accurate quantification of Loratadine in various samples, including pharmaceutical formulations and biological fluids.

Methodology:

-

Standard and Sample Preparation: Prepare a series of calibration standards containing known concentrations of Loratadine and a fixed concentration of Loratadine-d4. Prepare the unknown samples and spike them with the same fixed concentration of Loratadine-d4.

-

Chromatographic System: A microcolumn liquid chromatograph is used.

-

Column: Prontosil 120-5 C18 AQ (2x75 mm, 5 µm particle size) or equivalent reversed-phase column.

-

Mobile Phase: Linear gradient from 5% acetonitrile in buffer to 100% acetonitrile. A common isocratic mobile phase is a mixture of methanol, acetonitrile, and 0.01 M dibasic potassium phosphate.

-

Flow Rate: 100 µL/min to 1.5 mL/min depending on column dimensions.

-

Injection Volume: 4 µL.

-

Column Temperature: 37–40 °C.

-

-

Detection: UV detection at an optimal wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity, monitoring specific parent-daughter ion transitions for both Loratadine and Loratadine-d4.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of Loratadine to the peak area of Loratadine-d4 against the concentration of Loratadine. Determine the concentration of Loratadine in the unknown samples using this curve. The limit of detection (LOD) and limit of quantification (LOQ) for Loratadine by HPLC have been reported as 0.16 µg/mL and 0.47 µg/mL, respectively.

This protocol is used to assess the release profile of Loratadine from a solid dosage form.

Methodology:

-

Apparatus: USP Apparatus II (Paddle Apparatus).

-

Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or acetate buffer (pH 4.5), maintained at 37 ± 0.5 °C.

-

Procedure:

-

Place one tablet in each dissolution vessel.

-

Begin paddle rotation at a specified speed (e.g., 50 rpm).

-

Withdraw aliquots (e.g., 2 mL) of the dissolution medium at specified time points (e.g., 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

-

Analysis: Filter the samples and determine the concentration of dissolved Loratadine using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Plot the cumulative percentage of drug released against time to generate a dissolution profile. For immediate-release tablets, a common acceptance criterion is not less than 80% of the labeled amount dissolved in 60 minutes.

References

Methodological & Application

Application Notes: High-Throughput Analysis of Loratadine in Human Plasma using Loratadine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of loratadine in human plasma. The use of a stable isotope-labeled internal standard, Loratadine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. The validation of this method was conducted in accordance with the FDA guidance for bioanalytical method validation and demonstrates excellent linearity, precision, accuracy, and stability.

Introduction

Loratadine is a long-acting, non-sedating second-generation antihistamine used for the treatment of allergies.[1] Accurate and reliable quantification of loratadine in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Loratadine-d4, is the most effective way to mitigate these effects.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects, thus providing reliable normalization.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of loratadine in human plasma using Loratadine-d4 as the internal standard.

Chemical and Physical Properties

| Property | Loratadine | Loratadine-d4 |

| Chemical Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid, ethyl ester |

| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₁₉D₄ClN₂O₂ |

| Molecular Weight | 382.89 g/mol | 386.9 g/mol |

| CAS Number | 79794-75-5 | 2748435-73-4 |

| Appearance | White to off-white powder | Solid |

| Solubility | Insoluble in water; soluble in acetone, alcohol, and chloroform | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml) |

| Purity (Deuterated) | N/A | ≥99% deuterated forms (d₁-d₄) |

Experimental Protocols

Materials and Reagents

-

Loratadine reference standard (≥98% purity)

-

Loratadine-d4 (≥99% deuterated forms)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (with K₂EDTA as anticoagulant)

-

Deionized water

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of loratadine and Loratadine-d4 in methanol.

-

Working Standard Solutions: Serially dilute the loratadine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loratadine-d4 stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control Samples: Spike appropriate amounts of the loratadine working standard solutions into blank human plasma to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2.5, 5, 10, and 20 ng/mL. Prepare QC samples at four levels:

-

LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)

-

Low QC: 0.3 ng/mL

-

Mid QC: 3 ng/mL

-

High QC: 15 ng/mL

-

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Loratadine-d4) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, re-equilibrate at 30% B for 2.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Run Time | 5.0 min |

Mass Spectrometry

| Parameter | Condition |

| MS System | AB Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Loratadine: 383.2 → 337.1Loratadine-d4: 387.2 → 341.1 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 25 psi |

| Collision Gas | 6 psi |

| GS1 / GS2 | 50 psi / 50 psi |

| Dwell Time | 200 ms |

Method Validation Data

The bioanalytical method was validated according to FDA guidelines.

Linearity

The calibration curve was linear over the range of 0.1 to 20 ng/mL. The coefficient of determination (r²) was >0.995 for all validation runs. The accuracy of the back-calculated concentrations of the calibration standards was within ±15% of the nominal values, except for the LLOQ, which was within ±20%.

| Calibration Standard (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 | 0.102 | 102.0 | 6.8 |

| 0.2 | 0.197 | 98.5 | 5.2 |

| 0.5 | 0.511 | 102.2 | 4.1 |

| 1 | 0.985 | 98.5 | 3.5 |

| 2.5 | 2.54 | 101.6 | 2.9 |

| 5 | 4.92 | 98.4 | 2.5 |

| 10 | 10.15 | 101.5 | 2.1 |

| 20 | 19.88 | 99.4 | 2.3 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using the QC samples.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ QC | 0.1 | 7.2 | 103.5 | 8.5 | 101.8 |

| Low QC | 0.3 | 5.8 | 98.7 | 6.9 | 99.5 |

| Mid QC | 3 | 4.1 | 101.2 | 5.3 | 100.7 |

| High QC | 15 | 3.5 | 99.8 | 4.6 | 100.2 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at low, mid, and high QC concentrations.

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | 92.5 | 98.2 |

| Mid QC | 3 | 94.1 | 101.5 |

| High QC | 15 | 93.7 | 99.6 |

Stability

Loratadine was found to be stable in human plasma under various storage conditions.

| Stability Condition | Duration | Stability (%) |

| Bench-top at Room Temperature | 6 hours | 98.5 |

| Freeze-thaw Cycles (-80°C to Room Temperature) | 3 cycles | 97.9 |

| Long-term Storage at -80°C | 90 days | 99.1 |

| Post-preparative (Autosampler at 4°C) | 24 hours | 101.2 |

Visualizations

References

Application Notes: Quantitative Analysis of Loratadine Using Loratadine-d4 as an Internal Standard

Introduction

Loratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms. Accurate and reliable quantification of loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Loratadine-d4 exhibits similar physicochemical properties to loratadine, ensuring comparable extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the method.[1]

Principle

This method utilizes high-performance liquid chromatography (HPLC) to separate loratadine and its deuterated internal standard, Loratadine-d4, from endogenous components in the sample matrix. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of loratadine to that of the known concentration of Loratadine-d4 is used to determine the concentration of loratadine in the sample.

Experimental Protocols

A detailed protocol for the quantitative analysis of loratadine in human plasma using Loratadine-d4 is provided below. This protocol is a composite of established methodologies and should be validated in the user's laboratory.[2][3][4][5]

1. Materials and Reagents

-

Loratadine reference standard

-

Loratadine-d4 (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Deionized water

2. Preparation of Stock and Working Solutions

-

Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of loratadine in 10 mL of methanol.

-

Loratadine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Loratadine-d4 in 1 mL of methanol.

-

Loratadine Working Standards: Prepare a series of working standards by serially diluting the loratadine stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL.

-

Loratadine-d4 Working Solution (10 ng/mL): Dilute the Loratadine-d4 stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To each tube, add 100 µL of the respective plasma sample (blank, spiked standard, or unknown).

-

Add 20 µL of the Loratadine-d4 working solution (10 ng/mL) to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System:

-

Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Loratadine: 383.2 → 337.1

-

Loratadine-d4: 387.2 → 341.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

-

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of loratadine using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Loratadine | 0.05 - 50 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.15 | < 15 | < 15 | 85 - 115 |

| Mid QC | 15 | < 15 | < 15 | 85 - 115 |

| High QC | 40 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Loratadine | 85 - 95 | 90 - 110 |

| Loratadine-d4 | 85 - 95 | 90 - 110 |

Visualizations

Caption: Experimental workflow for loratadine quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust HPLC Method for the Quantification of Loratadine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a high-performance liquid chromatography (HPLC) method developed for the accurate quantification of loratadine and its deuterated analog, loratadine-d4. This method is suitable for various applications, including pharmacokinetic studies, bioequivalence studies, and quality control of pharmaceutical formulations.

Introduction

Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][2][3] In drug development and clinical research, the use of stable isotope-labeled internal standards, such as deuterated loratadine, is crucial for achieving accurate and reliable quantitative results in bioanalysis.[4][5] The deuterated internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and matrix effects. This application note details a robust and validated HPLC method for the simultaneous determination of loratadine and loratadine-d4.

Experimental Protocols